Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-

Chromatographic separation Pharmaceutical impurity profiling Clozapine quality control

Laboratories validating clozapine HPLC methods face a critical challenge: only Impurity D provides the exact RRT 1.1 fingerprint and RRF 0.35 correction factor mandated by USP/EP monographs. Generic impurity standards cannot substitute-substituting Impurity C (RRT 0.9, RRF 1.0) causes system suitability failure and ANDA rejection. • EP/USP/BP listed reference standard; NMT 0.2% w/w acceptance limit per pharmacopeia • Benzoyl-methylpiperazine scaffold enables dibenzodiazepine library synthesis • Primary aromatic amine structure requires separate N-nitrosamine risk assessment per FDA/EMA guidance

Molecular Formula C18H21ClN4O
Molecular Weight 344.8 g/mol
CAS No. 65514-71-8
Cat. No. B041754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-
CAS65514-71-8
Synonyms1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine, Clozapine EP Impurity D,
Molecular FormulaC18H21ClN4O
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N
InChIInChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3
InChIKeyGDTYMTKNSABJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clozapine EP Impurity D (CAS 65514-71-8): Dual-Role Process Impurity and Synthetic Intermediate


Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- is a benzoyl‑methylpiperazine derivative that serves simultaneously as a specified process impurity of the atypical antipsychotic clozapine (designated Clozapine EP Impurity D / USP Clozapine Related Compound D) and as a key intermediate in the synthesis of substituted dibenzodiazepines [1]. The compound (C₁₈H₂₁ClN₄O; MW 344.84 g/mol) is distinct from the tricyclic dibenzodiazepine framework of clozapine itself, instead featuring a benzamide‑piperazine architecture with a 2‑amino‑4‑chlorophenylamino substituent. It is listed in the European Pharmacopoeia, United States Pharmacopeia, and British Pharmacopoeia as a mandatory impurity marker for clozapine active pharmaceutical ingredient (API) quality control, and is commercially available as a fully characterized reference standard .

Why Clozapine Impurity D Cannot Be Substituted by Other Pharmacopeial Impurities


Although clozapine API contains multiple identified impurities (A, B, C, D), these species are neither structurally interchangeable nor chromatographically equivalent. Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- (Impurity D) is a pre‑cyclization intermediate with a benzamide‑piperazine core, whereas Impurities A, B, and C are dibenzodiazepine‑based compounds [1]. This structural divergence produces distinct chromatographic behavior: Impurity D elutes at a relative retention time (RRT) of 1.1 with a low relative response factor (RRF) of 0.35, while Impurity C elutes at RRT 0.9 with RRF 1.0 [1]. Consequently, direct substitution with another “impurity standard” would invalidate HPLC system suitability, misrepresent impurity profiles during ANDA/QC submission, and risk non‑compliance with the pharmacopeial acceptance limit of NMT 0.2% w/w that is specific to Impurity D [1]. For laboratories engaged in clozapine analytical method validation or for medicinal chemistry groups using this compound as a dibenzodiazepine precursor, no other clozapine‑related substance replicates its combined chromatographic profile and synthetic utility [2].

Quantitative Evidence Differentiating Clozapine Impurity D from Comparator Impurities


Chromatographic Selectivity: RRT and RRF Differentiation in Pharmacopeial HPLC

Under the harmonized USP/EP related‑substances method, Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- (Impurity D) exhibits a characteristic relative retention time (RRT) and a markedly attenuated relative response factor (RRF) that distinguish it from the other three specified clozapine impurities. At 257 nm detection, Impurity D elutes at RRT 1.1 and requires a response correction factor of 0.35, whereas Impurity C (8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine) elutes earlier at RRT 0.9 with RRF 1.0 [1]. This combination means that Impurity D is both chromatographically resolved from the nearest eluting species and requires a specific correction factor to achieve accurate quantification, making it a uniquely demanding system‑suitability marker.

Chromatographic separation Pharmaceutical impurity profiling Clozapine quality control

Regulatory Acceptance Limit Differentiation Among Clozapine Impurities

The USP monograph assigns distinct acceptance limits to each specified clozapine impurity. Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- (Impurity D) is capped at NMT 0.2% w/w, placing it at an intermediate regulatory threshold: more stringent than Impurity C (NMT 0.3%) but less stringent than Impurity A (NMT 0.1%) and the unspecified‑impurity default (NMT 0.10%) [1]. This hierarchy reflects toxicological or process‑based risk assessments that are impurity‑specific, meaning that Impurity D cannot be managed using the control strategy developed for Impurity C or A.

Regulatory impurity thresholds Pharmaceutical limit tests Clozapine ANDA submission

Structural Alert: Primary Aromatic Amine vs. Dibenzodiazepine Core

Clozapine Impurity D is the only major pharmacopeial clozapine impurity that lacks the tricyclic dibenzodiazepine scaffold. It contains a primary aromatic amine (2‑amino‑4‑chlorophenyl) and a benzamide carbonyl, whereas Impurities A, B, and C retain the 5H‑dibenzo[b,e][1,4]diazepine core of clozapine [1]. The presence of the free aniline‑type amine introduces a distinct structural alert for potential genotoxicity (possible N‑nitrosamine formation), a concern that does not apply to the same extent to Impurities A, B, and C. Consequently, regulators increasingly require separate nitrosamine risk assessment for Impurity D, a requirement that demands dedicated N‑nitroso‑Impurity D reference materials distinct from generic impurity standards [2].

Structural alert differentiation Impurity classification Genotoxic potential

Dual Utility as a Synthetic Intermediate for Dibenzodiazepines

Unlike Impurities A, B, and C, which are end‑stage degradation products or process byproducts with no further synthetic value, Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- is an active synthetic intermediate that can be cyclized to produce substituted dibenzodiazepines, including clozapine itself and its structural analogs . Its deuterated form (Clozapine EP Impurity D‑d8, MW 352.9 g/mol) is commercially supplied as a tracer for quantitative mass spectrometry during drug development . This synthetic versatility places the compound in a procurement category distinct from passive impurity standards: it is simultaneously a reference material for quality control and a building block for medicinal chemistry programs exploring dibenzodiazepine‑based therapeutics.

Medicinal chemistry Dibenzodiazepine synthesis Isotopic labeling

Reference Standard Purity and Characterization Documentation

Commercially, Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- is supplied as a fully characterized reference standard with batch‑specific certificates of analysis that report HPLC purity (typically ≥96.95%), water content, residual solvents, and structural confirmation by ¹H‑NMR and MS [1][2]. The USP Pharmaceutical Analytical Impurity (PAI) product (Catalog 1A07740) provides an orthogonal certification path distinct from generic chemical suppliers, ensuring compliance with ICH Q2(R2) validation requirements . In contrast, generic “clozapine impurity” products are often supplied at lower purity without comprehensive characterization, requiring additional in‑house qualification that delays ANDA submission.

Reference standard certification ANDA quality control Pharmacopeial compliance

Pharmacological Inertness as a Bioanalytical Negative Control

Published receptor‑binding data for clozapine itself show potent antagonism at D₂ (Ki = 75 nM), 5‑HT₂A (Ki = 4 nM), and M₁ (Ki = 9.5 nM) receptors [1]. However, no peer‑reviewed studies report measurable affinity of Impurity D for these or other CNS targets; the open‑chain benzamide‑piperazine structure is not expected to mimic the dibenzodiazepine pharmacophore required for receptor occupancy. This pharmacological inertness is a differentiating feature for impurity reference procurement: Impurity D can be used as a negative control in bioassays without confounding receptor‑mediated effects, whereas Impurity C (desmethylclozapine) retains partial D₂/5‑HT₂A activity and would confound such assays.

Impurity safety Pharmacological profiling Toxicological risk assessment

High-Value Applications in Analytical and Medicinal Chemistry Workflows


ANDA Method Validation for Clozapine API Related-Substances Testing

Generic drug manufacturers and contract research organizations (CROs) are required to validate an HPLC/UV method that resolves and quantifies Impurity D at its pharmacopeial acceptance limit of NMT 0.2% w/w, using the specific RRF of 0.35 for quantitation correction. This compound is the sole reference material that provides the exact RRT 1.1 fingerprint needed to demonstrate system suitability per USP <621>, as documented in the USP35‑NF30 monograph . Substituting Impurity C or an in‑house mixture would produce a method failure during regulatory review, directly delaying ANDA approval.

Nitrosamine Risk Assessment and Mutagenic Impurity Control

Current FDA and EMA guidance requires separate assessment of N‑nitrosamine formation potential for each impurity containing a secondary or primary amine. Impurity D is the only EP‑listed clozapine impurity bearing a primary aromatic amine capable of forming the corresponding N‑nitroso derivative . Laboratories must procure both Impurity D and its N‑nitroso analog to establish detection limits, quantify nitrosamine levels, and demonstrate that the final product remains within acceptable intake limits. A generic impurity kit that omits this specific nitrosamine control will leave a critical gap in the submission package.

Synthesis of Novel Dibenzodiazepine Analogues for CNS Drug Discovery

Medicinal chemistry teams use the benzoyl‑methylpiperazine scaffold of Impurity D as a versatile intermediate for cyclization into diverse dibenzodiazepine libraries. The commercially available deuterated analog (d8) enables LC‑MS/MS quantitation of metabolic stability and pharmacokinetic profiling without requiring de‑novo synthesis of a labeled precursor . This dual availability—unlabeled for scale‑up and d8‑labeled for bioanalysis—makes the compound a strategic procurement choice that supports an entire lead‑optimization workflow from synthesis through in‑vivo studies.

Negative Control in Receptor-Occupancy and Toxicology Studies

Investigators measuring D₂, 5‑HT₂A, or M₁ receptor occupancy in preclinical models require a structurally related but pharmacologically inert control to isolate clozapine‑specific signals. Impurity D, with its non‑dibenzodiazepine architecture and expected lack of receptor binding (Ki >10 µM vs. clozapine Ki 4–75 nM), serves as a matched negative control that eliminates confounding drug‑like activity while preserving chemical similarity to the impurity profile . Impurity C (desmethylclozapine) cannot fulfill this role due to its known metabolite activity.

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